

Application of Iprovalicarb-d8 in Agricultural Research: A Detailed Guide

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Compound of Interest					
Compound Name:	Iprovalicarb-d8				
Cat. No.:	B15559633	Get Quote			

Introduction

Iprovalicarb is a widely used systemic fungicide effective against various plant diseases, particularly downy mildew and late blight in crops such as grapes, potatoes, and tomatoes. To ensure food safety and environmental protection, regulatory bodies worldwide have established maximum residue limits (MRLs) for iprovalicarb in agricultural commodities. Accurate and precise quantification of these residues is paramount. **Iprovalicarb-d8**, a deuterated analog of iprovalicarb, serves as an ideal internal standard for quantitative analysis by mass spectrometry. Its use in stable isotope dilution analysis (SIDA) allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and reliable results.

This document provides detailed application notes and protocols for the use of **Iprovalicarb-d8** in agricultural research, specifically for the quantification of iprovalicarb residues in various crop matrices. The protocols are intended for researchers, scientists, and professionals involved in pesticide residue analysis and food safety testing.

Application: Stable Isotope Dilution Analysis for Iprovalicarb Residue Quantification

Iprovalicarb-d8 is primarily employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of iprovalicarb residues in agricultural products. The principle of stable isotope dilution analysis involves adding a known



amount of the isotopically labeled standard (**Iprovalicarb-d8**) to the sample at the beginning of the extraction process. Since **Iprovalicarb-d8** is chemically identical to iprovalicarb, it behaves similarly during sample preparation, extraction, and chromatographic separation. However, due to its mass difference, it can be distinguished from the native analyte by the mass spectrometer. By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved, as any losses or variations during the analytical process will affect both compounds equally.

Experimental Protocols

Protocol for Determination of Iprovalicarb Residues in Fruits and Vegetables using QuEChERS and LC-MS/MS

This protocol describes the extraction and analysis of iprovalicarb residues from high-moisture produce such as tomatoes, grapes, and cucumbers, using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by LC-MS/MS analysis with **Iprovalicarb-d8** as an internal standard.

Materials and Reagents:

- Iprovalicarb analytical standard (≥98% purity)
- Iprovalicarb-d8 internal standard (≥98% purity, deuterated at the valinyl moiety)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Anhydrous magnesium sulfate (MgSO₄)
- Sodium chloride (NaCl)



- Trisodium citrate dihydrate
- Disodium citrate sesquihydrate
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- 50 mL polypropylene centrifuge tubes
- 15 mL polypropylene centrifuge tubes
- Syringe filters (0.22 μm, PTFE)

Procedure:

- 1.1. Standard Solution Preparation:
- Iprovalicarb Stock Solution (100 µg/mL): Accurately weigh 10 mg of iprovalicarb standard and dissolve in 100 mL of acetonitrile.
- Iprovalicarb-d8 Internal Standard Stock Solution (100 μg/mL): Accurately weigh 10 mg of Iprovalicarb-d8 and dissolve in 100 mL of acetonitrile.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution
 of the iprovalicarb stock solution in acetonitrile to create a calibration curve (e.g., 0.1, 0.5, 1,
 5, 10, 50, 100 ng/mL).
- Internal Standard Spiking Solution (1 μ g/mL): Dilute the **Iprovalicarb-d8** stock solution with acetonitrile to a concentration of 1 μ g/mL.
- 1.2. Sample Preparation (QuEChERS Method):
- Homogenize a representative portion of the fruit or vegetable sample.
- Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
- Add 10 mL of acetonitrile.



- Add 100 μL of the 1 μg/mL **Iprovalicarb-d8** internal standard spiking solution.
- Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate,
 0.5 g disodium citrate sesquihydrate).
- Immediately cap and shake vigorously for 1 minute.
- Centrifuge at ≥3000 x g for 5 minutes.
- 1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.
- Vortex for 30 seconds.
- Centrifuge at ≥3000 x g for 5 minutes.
- 1.4. Final Extract Preparation:
- Take an aliquot of the cleaned extract and filter it through a 0.22 μm PTFE syringe filter into an autosampler vial.
- The sample is now ready for LC-MS/MS analysis.
- 1.5. LC-MS/MS Analysis:
- Liquid Chromatography (LC) Conditions:
 - Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm particle size).
 - Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
 - Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate.
 - Gradient: A suitable gradient to separate iprovalicarb from matrix interferences (e.g., start at 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions).
 - Flow Rate: 0.3 mL/min.



Injection Volume: 5 μL.

Column Temperature: 40 °C.

Tandem Mass Spectrometry (MS/MS) Conditions:

Ionization Mode: Electrospray Ionization (ESI), Positive.

Scan Type: Multiple Reaction Monitoring (MRM).

MRM Transitions: The following transitions should be monitored. Collision energies (CE)
 may need to be optimized for the specific instrument used.

Compound	Precursor Ion (m/z)	Product Ion (m/z) (Quantifier)	Collision Energy (eV)	Product Ion (m/z) (Qualifier)	Collision Energy (eV)
Iprovalicarb	321.2	119.1	20	203.2	15
Iprovalicarb-	329.2	127.1	20	211.2	15

1.6. Data Analysis and Quantification:

- Construct a calibration curve by plotting the peak area ratio of iprovalicarb to Iprovalicarbd8 against the concentration of the iprovalicarb calibration standards.
- Determine the concentration of iprovalicarb in the samples by calculating the peak area ratio
 of the analyte to the internal standard and interpolating from the calibration curve.

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of iprovalicarb in agricultural matrices using the described protocol.

Table 1: LC-MS/MS Method Performance Parameters for Iprovalicarb Analysis



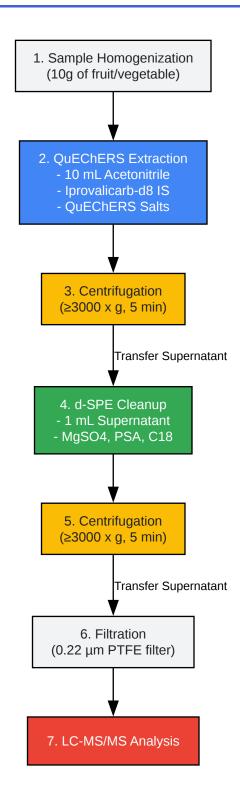
Parameter	Value
Limit of Detection (LOD)	0.005 mg/kg
Limit of Quantitation (LOQ)	0.01 mg/kg[1][2]
Linearity (R²)	>0.99
Recovery (at 0.01, 0.05, and 0.1 mg/kg)	85-110%
Relative Standard Deviation (RSD)	<15%

Table 2: Dissipation of Iprovalicarb in Different Crops

Crop	Application Rate	Half-life (t ₁ / ₂) in days	Reference
Tomato	Standard and Double Dose	Slower than cucumber	[1][2]
Cucumber	Standard and Double Dose	Faster than tomato	[1][2]
Grapes	Not Specified	9.5 - 13.5	[3][4]

Visualizations

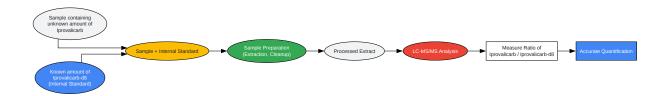




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Figure 1: Experimental workflow for Iprovalicarb residue analysis.





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Figure 2: Principle of Stable Isotope Dilution Analysis (SIDA).

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